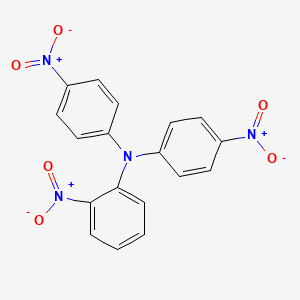
Bis-(4-nitrophenyl)-2-nitrophenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis(4-nitrophenyl) phosphate” is a compound that has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It’s also used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .
Synthesis Analysis
The synthesis of “Bis(4-nitrophenyl) carbonate” has been studied using bis(trichloromethyl) carbonate (BTC) with 4-Nitrophenol (PNP). The reaction was optimized considering factors like reaction temperature, catalyst, and feed ratio .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Aplicaciones Científicas De Investigación
1. Synthesis of Derivatives and Photoluminescent Materials
Bis-(4-nitrophenyl)-2-nitrophenylamine (BiPNPA) was synthesized through nucleophilic substitution and used to create photoluminescent and thermosensitive hydrogels. These hydrogels, with varying BiPNPA content, showed different swelling ratios, mechanical properties, and drug release behaviors. The hydrogels' photoluminescent intensity increased with BiPNPA amounts, particularly showing a blue shift in THF solvent (Lee & Liu, 2016).
2. Binding Properties in Micellar Solutions
A study analyzed the absorption spectra of N-[4-nitrophenyl]-4-nitroaniline, a related compound, in reversed micelles. The binding constant (Kb) between these compounds and AOT (sodium 1,4-bis(2-ethylhexyl sulfosuccinate)) in different solvents was determined, providing insights into solute-solvent interactions and the effect of substituents on binding behaviors (Correa, Durantini & Silber, 1998).
3. Investigation in Phosphodiesterase Activity
Research involving bis(4-nitrophenyl) phosphate, a structurally similar compound, explored its hydrolysis in the presence of lanthanide(III) complexes. This study contributes to understanding the phosphodiesterase activity of such complexes, which could have implications in biochemical processes (Oh et al., 1998).
4. Novel Applications in Polymer Chemistry
The synthesis and characterization of novel scorpion-like carbazole derivatives with D-π-A systems, including nitrophenyl substituted carbazoles, showed significant aggregation-induced emission properties. These compounds, due to their photophysical properties, have potential applications in polymer chemistry and materials science (Hu et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-nitro-N,N-bis(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-20(24)15-9-5-13(6-10-15)19(14-7-11-16(12-8-14)21(25)26)17-3-1-2-4-18(17)22(27)28/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBKGZJVRNHUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661814 |
Source


|
| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-nitrophenyl)-2-nitrophenylamine | |
CAS RN |
117847-23-1 |
Source


|
| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

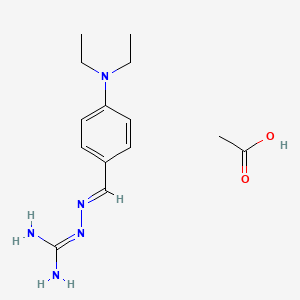
![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

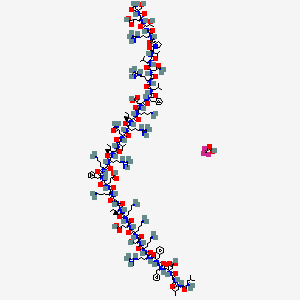
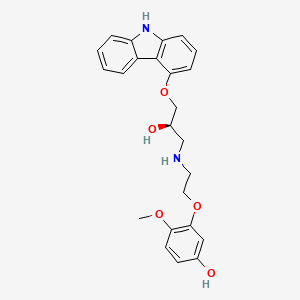
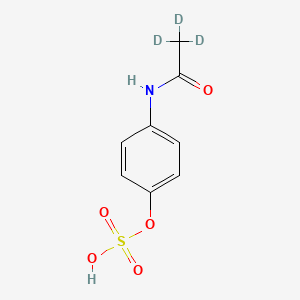

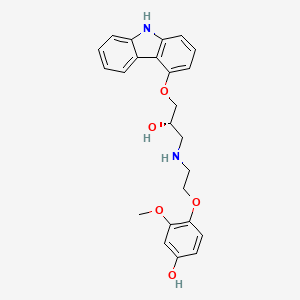
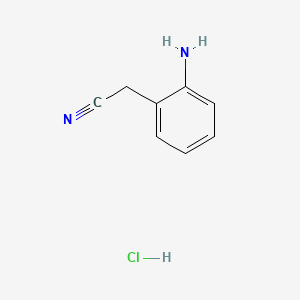
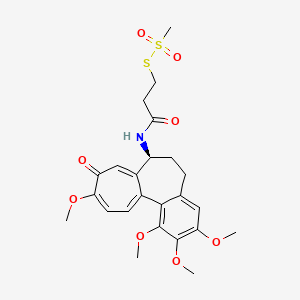
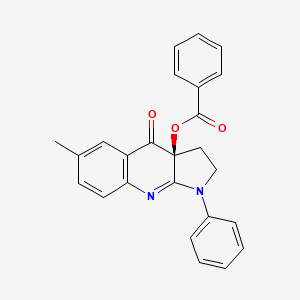
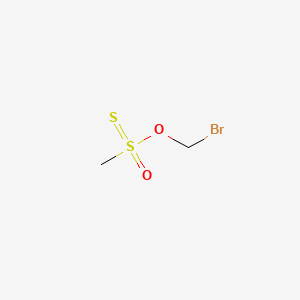
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)